REACTION_CXSMILES
|
[OH:1][NH:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])=[NH:4].[C:14](OC(=O)C)(=O)[CH3:15]>C(O)(=O)C>[CH3:14][C:15]1[O:1][N:2]=[C:3]([C:5]2[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=2)[C:8]([OH:10])=[O:9])[N:4]=1
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Name
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|
Quantity
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614 g
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Type
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reactant
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Smiles
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ONC(=N)C=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
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756 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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2 L
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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118 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled to 6° C.
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Type
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FILTRATION
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Details
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filtered off with suction
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Type
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FILTRATION
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Details
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filtered off with suction
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Type
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WASH
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Details
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washed well with water
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Type
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CUSTOM
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Details
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The residue is recrystallised from ethanol/water
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Name
|
|
Type
|
|
Smiles
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CC1=NC(=NO1)C=1C=C(C(=O)O)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |